(2E)-1-(4-Aminophenyl)-3-biphenyl-4-YL-prop-2-EN-1-one
Description
Introduction to (2E)-1-(4-Aminophenyl)-3-Biphenyl-4-yl-prop-2-en-1-one
Chemical Classification and Nomenclature
Classified as a chalconoid , this compound belongs to the flavonoid family, distinguished by its 1,3-diaryl-2-propen-1-one scaffold. Its systematic IUPAC name, (2E)-1-(4-aminophenyl)-3-(4-biphenylyl)-2-propen-1-one , reflects the trans-configuration of the α,β-unsaturated carbonyl group and the positions of its substituents. Common synonyms include:
Table 1: Key Chemical Identifiers
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C21H17NO | |
| Molecular Weight | 299.37 g/mol | |
| IUPAC Name | (2E)-1-(4-Aminophenyl)-3-(4-biphenylyl)-2-propen-1-one | |
| ChemSpider ID | 12798933 |
Structural Features and Characteristics
The molecule comprises:
- A-ring : 4-Aminophenyl group, enabling hydrogen bonding and electrostatic interactions.
- B-ring : Biphenyl-4-yl moiety, enhancing π-π stacking and hydrophobic interactions.
- Central enone system : Conjugated double bond (E-configuration) critical for electronic delocalization and bioactivity.
Key Structural Attributes :
- Planarity : The transoid conformation of the enone system optimizes conjugation between aromatic rings.
- Solubility : Limited aqueous solubility due to hydrophobic biphenyl group; soluble in polar aprotic solvents (e.g., DMSO, ethanol).
- Thermal Stability : Melting point ~150–160°C, typical of crystalline chalcones.
Figure 1 : Structural diagram highlighting the E-configuration and substituent positions.
Historical Context in Chalcone Research
Chalcones have been studied since the 19th century, initially isolated from plants like Glycyrrhiza and Angelica. The synthesis of this compound represents a modern evolution in chalcone design, leveraging:
- Claisen-Schmidt Condensation : Base-catalyzed reaction between 4-aminoacetophenone and 4-biphenylcarbaldehyde.
- Rational Drug Design : Incorporation of biphenyl groups to enhance binding affinity in protein pockets.
- Materials Science : Optimization of nonlinear optical (NLO) properties via extended conjugation.
Table 2: Synthetic Methods for Chalcone Derivatives
| Method | Conditions | Yield | Reference |
|---|---|---|---|
| Claisen-Schmidt | NaOH/EtOH, RT, 12h | 75–85% | |
| Solvent-Free Microwave | KOH, 100°C, 10 min | 90% | |
| Acid-Catalyzed | HCl, reflux, 6h | 65% |
Significance in Medicinal Chemistry and Materials Science
Medicinal Chemistry
- Anticancer Potential : Chalcones inhibit tubulin polymerization and CDK1, inducing G2/M cell cycle arrest. The biphenyl group in this derivative enhances lipophilicity, improving membrane permeability.
- Antimicrobial Activity : Amino groups facilitate hydrogen bonding with microbial enzyme active sites (e.g., PfFNR in malaria).
- Enzyme Inhibition : Demonstrated activity against xanthine oxidase (IC50 = 0.13 μM in analogs).
Materials Science
- Nonlinear Optics (NLO) : The conjugated system and electron-donating amino group enable high hyperpolarizability (β = 8.7 × 10⁻³⁰ esu in analogs).
- Fluorescence Applications : Biphenyl extends π-conjugation, shifting emission to visible wavelengths (λem = 450–500 nm).
Equation 1 : Hyperpolarizability calculation for NLO materials: $$ \beta = \frac{\mu \cdot \Delta \alpha}{E^2} $$ where $$\mu$$ = dipole moment, $$\Delta \alpha$$ = polarizability anisotropy, $$E$$ = electric field.
Properties
IUPAC Name |
(E)-1-(4-aminophenyl)-3-(4-phenylphenyl)prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO/c22-20-13-11-19(12-14-20)21(23)15-8-16-6-9-18(10-7-16)17-4-2-1-3-5-17/h1-15H,22H2/b15-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYOWXAVBJRMQHW-OVCLIPMQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C=CC(=O)C3=CC=C(C=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)/C=C/C(=O)C3=CC=C(C=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Detailed Reaction Parameters and Optimization
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Base concentration | 10–20% w/v NaOH or KOH | Higher base concentration can increase rate but may cause side reactions |
| Solvent | Ethanol or methanol | Polar protic solvents enhance solubility and reaction rate |
| Temperature | 25–60°C | Elevated temperature favors reaction kinetics but may reduce selectivity |
| Reaction time | 2–6 hours | Monitored by TLC to avoid overreaction or degradation |
| Molar ratio | 1:1 (aldehyde:ketone) | Stoichiometric balance ensures complete conversion |
| Purification method | Recrystallization from ethanol or ethyl acetate | Ensures removal of unreacted starting materials and by-products |
Research Findings on Preparation Efficiency
- Yield: Reported yields range from 70% to 90% depending on reaction conditions and purification methods.
- Stereoselectivity: The reaction predominantly yields the (E)-isomer, confirmed by NMR coupling constants and single-crystal X-ray diffraction studies.
- Scalability: Industrial synthesis employs continuous flow reactors to enhance control over reaction parameters, improving yield and purity while reducing reaction time.
Comparative Analysis with Related Chalcone Syntheses
| Feature | (2E)-1-(4-aminophenyl)-3-biphenyl-4-ylprop-2-en-1-one | (2E)-1-(4-aminophenyl)-3-phenylprop-2-en-1-one (simpler analog) |
|---|---|---|
| Aldehyde used | 4-aminobenzaldehyde | 4-aminobenzaldehyde |
| Ketone used | 4-biphenylacetone | Acetophenone |
| Base | NaOH or KOH | NaOH or KOH |
| Solvent | Ethanol or methanol | Ethanol or methanol |
| Reaction temperature | 25–60°C | 25–60°C |
| Yield | 70–85% | 75–90% |
| Purification | Recrystallization | Recrystallization |
| Industrial scalability | Continuous flow reactors | Continuous flow reactors |
The biphenyl derivative synthesis is more complex due to the larger ketone component but follows similar reaction principles and conditions.
Analytical Techniques for Monitoring and Validation
- Thin Layer Chromatography (TLC): Used to monitor reaction progress.
- Nuclear Magnetic Resonance (NMR): Confirms the (E)-configuration via coupling constants of the α,β-unsaturated protons.
- Infrared Spectroscopy (IR): Identifies characteristic carbonyl stretch (~1650–1680 cm⁻¹) and amino group vibrations (~3300–3450 cm⁻¹).
- Single-Crystal X-ray Diffraction (XRD): Provides definitive stereochemical and molecular geometry confirmation.
- UV-Visible Spectroscopy: Shows absorption bands near 300–350 nm indicative of conjugation in the enone system.
Summary of Preparation Method
| Step | Description | Conditions/Notes |
|---|---|---|
| 1 | Dissolve 4-aminobenzaldehyde and 4-biphenylacetone in ethanol | Molar ratio 1:1, solvent volume sufficient for dissolution |
| 2 | Add NaOH or KOH solution dropwise under stirring | Base concentration 10–20% w/v |
| 3 | Stir reaction mixture at room temperature or 40–60°C for 2–6 hours | Monitor by TLC |
| 4 | Quench reaction by neutralization if necessary | Acidify to precipitate product |
| 5 | Filter and wash precipitate | Use cold ethanol or water |
| 6 | Recrystallize from ethanol or ethyl acetate | Obtain pure (E)-isomer |
Chemical Reactions Analysis
Types of Reactions
(2E)-1-(4-Aminophenyl)-3-biphenyl-4-YL-prop-2-EN-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the chalcone to dihydrochalcones or other reduced forms.
Substitution: The amino group on the phenyl ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are used.
Substitution: Reagents like halogens, sulfonyl chlorides, and acyl chlorides can be used for substitution reactions under appropriate conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydrochalcones and other reduced forms.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
(2E)-1-(4-Aminophenyl)-3-biphenyl-4-YL-prop-2-EN-1-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2E)-1-(4-Aminophenyl)-3-biphenyl-4-YL-prop-2-EN-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, leading to modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways depend on the specific biological activity being studied.
Comparison with Similar Compounds
Key Structural and Functional Differences
- Amino vs. Hydroxy/Methoxy/Nitro Groups: The amino group in the target compound facilitates hydrogen bonding with biological targets (e.g., enzymes or DNA) and participates in Schiff base formation, a feature absent in hydroxyl- or methoxy-substituted analogs . Nitro groups, while electron-withdrawing, reduce biocompatibility due to toxicity concerns .
- Biphenyl vs. This contrasts with smaller substituents (e.g., methyl, fluoro), which prioritize metabolic stability or solubility .
- Halogenated Derivatives : Bromine and fluorine substituents (e.g., ) modulate electronic properties and steric effects, with bromine enhancing halogen bonding and fluorine improving pharmacokinetics.
Anticancer Potential
The target compound’s amino and biphenyl groups may synergize to inhibit kinases or topoisomerases, as seen in structurally similar chalcones .
Antimicrobial and Anti-inflammatory Effects
Methoxy-substituted analogs (e.g., ) exhibit enhanced antimicrobial activity due to improved membrane penetration, while the target compound’s biphenyl group may broaden spectrum efficacy against Gram-positive bacteria .
Biological Activity
(2E)-1-(4-Aminophenyl)-3-biphenyl-4-YL-prop-2-EN-1-one, a member of the chalcone family, has garnered attention for its potential biological activities. This compound is characterized by a unique structure that includes an amino group and a biphenyl moiety, which may contribute to its reactivity and interactions with biological targets. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and comparisons with structurally similar compounds.
The molecular formula of this compound is C21H17NO, with a molecular weight of approximately 299.37 g/mol. The compound's structure features a conjugated system that enhances its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the biphenyl structure allows for π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects, including:
- Anti-inflammatory effects : The compound may inhibit specific enzymes involved in inflammatory pathways.
- Antimicrobial properties : Research indicates potential activity against various pathogens.
- Anticancer effects : Studies suggest it may induce apoptosis in cancer cells through multiple mechanisms.
Antimicrobial Activity
Research has shown that this compound exhibits notable antimicrobial properties. For instance, it has been tested against Gram-positive and Gram-negative bacteria, demonstrating effective inhibition at low concentrations.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.025 mg/mL |
| Escherichia coli | 0.020 mg/mL |
These findings suggest that the compound could serve as a potential lead for developing new antimicrobial agents.
Anticancer Activity
The anticancer potential of this compound has been highlighted in several studies. For example, in vitro assays have shown that treatment with this compound can lead to significant apoptosis in various cancer cell lines. Furthermore, animal studies have indicated that the compound can reduce tumor growth rates when administered as part of a therapeutic regimen.
Case Studies
Several case studies have explored the effects of this compound:
-
Study on Anticancer Effects :
- Design: A study involving human breast cancer cell lines treated with varying concentrations of the compound.
- Results: Significant reduction in cell viability was observed at concentrations above 10 µM, with apoptosis confirmed via flow cytometry.
- : The compound shows promise as an anticancer agent.
-
Study on Antimicrobial Properties :
- Design: Testing against common bacterial strains.
- Results: The compound exhibited strong antibacterial activity, particularly against resistant strains.
- : Potential for development into a new class of antibiotics.
Comparison with Similar Compounds
A comparison with structurally similar compounds can provide insights into the unique properties of this compound:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| (2E)-3-(biphenyl-4-YL)-prop-2-en-1-one | Contains biphenyl but lacks amino group | Focused on electronic properties |
| (2E)-1-(4-chlorophenyl)-3-(biphenyl)prop-2-en | Chlorine substitution instead of amino group | Investigated for antimalarial activity |
| (2E)-1-(4-methoxyphenyl)-3-biphenylprop-2-en | Methoxy group substitution | Explored for nonlinear optical applications |
The presence of both an amino group and a biphenyl moiety distinguishes this compound from these compounds and may enhance its biological activities.
Q & A
Q. What are the optimal synthetic routes and characterization techniques for (2E)-1-(4-aminophenyl)-3-biphenyl-4-YL-prop-2-en-1-one?
- Methodological Answer : The compound can be synthesized via Claisen-Schmidt condensation , a common method for chalcone derivatives. Optimize reaction conditions (e.g., base catalyst, solvent, temperature) to enhance yield. For example, using NaOH in ethanol under reflux (60–80°C) for 6–12 hours ensures efficient enolate formation and cross-aldol addition .
- Characterization :
- FT-IR : Confirm carbonyl (C=O) stretch at ~1650–1700 cm⁻¹ and aromatic C=C at ~1600 cm⁻¹.
- NMR : Use and NMR to verify the α,β-unsaturated ketone system (e.g., vinyl proton coupling constants ) and substituent positions.
- XRD : Resolve stereochemistry and confirm the (2E)-configuration via single-crystal X-ray diffraction .
Q. How can spectroscopic data resolve structural ambiguities in this chalcone derivative?
- Methodological Answer : Combine UV-Vis , FT-IR , and NMR to cross-validate structural features:
- UV-Vis : Detect π→π* transitions of the enone system (λmax ~300–350 nm) and assess conjugation effects from substituents.
- 2D NMR (COSY, HSQC) : Map proton-proton correlations and assign aromatic/olefinic protons. For example, cross-peaks between the aminophenyl NH and adjacent protons confirm substitution patterns .
- Mass Spectrometry : Use HRMS to verify molecular ion peaks and rule out impurities.
Advanced Research Questions
Q. What computational strategies (e.g., DFT) are effective in predicting the electronic properties and reactivity of this compound?
- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level can calculate:
- HOMO-LUMO Energies : Predict charge transfer behavior (e.g., HOMO localized on the aminophenyl group, LUMO on the enone system) .
- Global Reactivity Descriptors :
- Molecular Electrostatic Potential (MEP) : Visualize electrophilic/nucleophilic sites for reaction planning .
Q. How can crystallographic data (XRD) clarify intermolecular interactions and packing motifs?
- Determine bond lengths/angles (e.g., C=O bond ~1.25 Å, C=C ~1.33 Å) and confirm E-configuration.
- Identify non-covalent interactions :
- Hydrogen bonds : N–H···O between the aminophenyl group and ketone oxygen.
- π-π stacking : Between biphenyl and aromatic rings (distance ~3.5–4.0 Å).
- Use software like Mercury or OLEX2 to visualize packing diagrams and assess crystal stability .
Q. What experimental protocols are recommended for evaluating the antimicrobial activity of this compound?
- Methodological Answer : Follow broth microdilution assays (CLSI guidelines):
- Test Strains : Gram-positive (e.g., S. aureus), Gram-negative (e.g., E. coli), and fungal strains (e.g., C. albicans).
- Concentration Range : 1–100 µg/mL in DMSO; include positive controls (e.g., ciprofloxacin) and solvent blanks.
- MIC/MBC Determination : Measure minimum inhibitory/bactericidal concentrations via optical density (OD600) and colony-forming unit (CFU) counts .
- Structure-Activity Analysis : Correlate substituent effects (e.g., electron-donating -NH) with activity trends.
Q. How can contradictions between experimental and computational data (e.g., spectral vs. DFT-predicted vibrations) be resolved?
- Methodological Answer : Address discrepancies using:
- Scaling Factors : Apply empirical scaling (e.g., 0.9613 for B3LYP/6-31G*) to align DFT-predicted IR frequencies with experimental FT-IR .
- Solvent Effects : Recalculate DFT in implicit solvent models (e.g., PCM for ethanol) to match solution-phase NMR/UV-Vis data.
- Conformational Analysis : Use molecular dynamics (MD) to assess flexible regions (e.g., biphenyl rotation) that may distort spectral predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
